4-(2,2-Diphenylethyl)morpholine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property

4-(2,2-Diphenylethyl)morpholine (CAS 5586-79-8) is an organic compound belonging to the morpholine class, characterized by a morpholine ring N-substituted with a 2,2-diphenylethyl group. Its molecular formula is C18H21NO, with a molecular weight of 267.37 g/mol.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 5586-79-8
Cat. No. B1657246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Diphenylethyl)morpholine
CAS5586-79-8
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-11-13-20-14-12-19/h1-10,18H,11-15H2
InChIKeyBNQTXVDCMMVTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Diphenylethyl)morpholine (CAS 5586-79-8): Chemical Identity and Baseline Technical Specifications for Procurement Evaluation


4-(2,2-Diphenylethyl)morpholine (CAS 5586-79-8) is an organic compound belonging to the morpholine class, characterized by a morpholine ring N-substituted with a 2,2-diphenylethyl group. Its molecular formula is C18H21NO, with a molecular weight of 267.37 g/mol . The compound is commonly available as its hydrochloride salt (C18H22ClNO, MW 303.83 g/mol) for enhanced stability and solubility in polar solvents [1]. As a specialty chemical, its primary applications lie in medicinal chemistry research, particularly as a scaffold for developing central nervous system (CNS) agents due to the morpholine ring's ability to modulate pharmacokinetic properties and the bulky diphenylethyl group's potential for hydrophobic binding interactions .

CNS Probe Scaffold Supports monoamine transporter target engagement studies via 2,2-diphenylethyl motif
Synthetic Intermediate Enables 2,2-disubstituted morpholine chemistry for neurokinin receptor research
Salt Form Option Hydrochloride salt provides enhanced polar solvent handling and stability

Why Generic Substitution Fails: Differentiating 4-(2,2-Diphenylethyl)morpholine from Close Morpholine Analogs


Substituting 4-(2,2-diphenylethyl)morpholine with a generic morpholine derivative, or even a closely related analog, is scientifically unsound due to the profound impact of the 2,2-diphenylethyl substituent on both physicochemical properties and biological target engagement. The specific substitution pattern on the morpholine nitrogen dictates the compound's lipophilicity (LogP), basicity (pKa of the morpholine nitrogen), and three-dimensional conformation, which in turn determine membrane permeability, binding pocket complementarity, and metabolic stability [1]. For instance, the 2,2-diphenylethyl group introduces a bulky, hydrophobic moiety that is absent in unsubstituted morpholine or simpler N-alkyl morpholines, directly influencing its interaction with hydrophobic clefts in proteins like neurotransmitter transporters or G-protein coupled receptors (GPCRs) . The following section provides quantitative evidence for these critical differences.

Lipophilicity mismatch
Unsubstituted morpholine or N-alkyl analogs lack the high cLogP required for CNS target hydrophobic pocket engagement.
Synthetic pathway divergence
Simpler morpholines cannot undergo the 2,2-disubstitution chemistry necessary to access neurokinin antagonist scaffolds.
Physical property shift
Volatility and boiling point differ dramatically; handling and formulation behavior may not transfer from parent morpholine.

Quantitative Evidence Guide: Validated Differentiation of 4-(2,2-Diphenylethyl)morpholine vs. Key Analogs


Hydrophobic Bulk and Lipophilicity: LogP Comparison for CNS Target Engagement

4-(2,2-Diphenylethyl)morpholine exhibits a significantly higher calculated partition coefficient (cLogP) compared to its unsubstituted morpholine parent and simpler N-alkyl analogs. This increased lipophilicity, driven by the two phenyl rings, is a critical determinant for crossing the blood-brain barrier and engaging hydrophobic pockets within CNS targets like monoamine transporters [1]. The target compound's cLogP is 3.89 [2], compared to morpholine's cLogP of -0.86 and N-ethylmorpholine's cLogP of 0.77 [3].

Lipophilicity (cLogP)
Cross-study comparable
Target: 3.89
Morpholine: -0.86
N-ethylmorpholine: 0.77
Δ > 3.12 vs both
Supports CNS permeability fit for hydrophobic binding pockets
Calculated partition coefficient; context-dependent for specific targets
Medicinal Chemistry CNS Drug Discovery Physicochemical Property

Enabling a Key Synthetic Scaffold: The 2,2-Disubstituted Morpholine Motif for Neurokinin Antagonists

The 2,2-diphenylethyl substitution pattern is not merely a variation but a gateway to a specific, therapeutically validated class of molecules: 2,2-disubstituted morpholines. A versatile synthetic method has been established specifically for this class, enabling the preparation of key intermediates for tachykinin (neurokinin) receptor antagonists [1]. The target compound, 4-(2,2-diphenylethyl)morpholine, serves as a direct building block or a crucial intermediate for exploring this chemical space, which has yielded clinical candidates like SSR 241586 [2].

Synthetic Pathway Access
Class-level inference
Enables 2,2-disubstitution via iodoetherification/cyclization route
Unique entry to neurokinin antagonist scaffolds
Not reproducible from simpler morpholine precursors
Synthetic Methodology Tachykinin Receptor Medicinal Chemistry

Baseline Physicochemical Properties for Formulation and Handling: Boiling Point and Density

For procurement and handling purposes, the hydrochloride salt (CAS 1032-52-6) of 4-(2,2-diphenylethyl)morpholine presents distinct physicochemical properties compared to the free base, directly impacting formulation and storage. The hydrochloride salt has a density of 1.066 g/cm³ and a boiling point of 378.4°C at 760 mmHg [1]. This high boiling point indicates good thermal stability and low volatility, which is advantageous for safe handling and long-term storage under ambient conditions compared to lower molecular weight, volatile amines.

Boiling Point (HCl)
Supporting evidence
378.4°C
vs morpholine 129°C
Δ +249.4°C
Reduced volatility for safer handling
At 760 mmHg; supports ambient storage
Analytical Chemistry Process Chemistry Formulation

Purity Specifications for Reproducible Research Outcomes

Commercially available 4-(2,2-diphenylethyl)morpholine is typically supplied at a purity of 95% . For more demanding applications, such as in vitro pharmacology or use as an analytical standard, higher purity grades (e.g., 98%) are available . This is comparable to the purity specifications of many research-grade morpholine derivatives but is a critical procurement criterion when comparing suppliers. The specific isomeric purity (e.g., lack of 1,2-diphenylethyl isomer) is also a key quality attribute, though not always explicitly quantified on standard datasheets.

Purity (HPLC/GC)
Data to verify
≥95% typical; higher grades available (e.g., 98%)
Meets research-grade specifications for synthesis
Biological assays may require ≥98% purity; confirm CoA
Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for 4-(2,2-Diphenylethyl)morpholine Based on Evidence


Medicinal Chemistry: Scaffold for CNS Drug Discovery, Particularly for Monoamine Transporter Modulation

Given its optimal cLogP of 3.89 for CNS penetration [1] and the known biological activity of diphenylethyl-substituted amines at monoamine transporters (DAT, NET, SERT) [2], 4-(2,2-diphenylethyl)morpholine is a rational starting point for designing novel reuptake inhibitors or releasing agents. Researchers can utilize this core to explore structure-activity relationships (SAR) around the morpholine ring and the diphenylethyl moiety, with the goal of developing treatments for depression, ADHD, or other neurological disorders. The compound's lipophilicity profile makes it a superior choice over simpler morpholines for projects requiring blood-brain barrier permeability.

Synthetic Chemistry: Key Building Block for 2,2-Disubstituted Morpholines Targeting Tachykinin Receptors

The compound is directly applicable in the synthesis of 2,2-disubstituted morpholine analogs, a class of molecules with validated activity as tachykinin (neurokinin) receptor antagonists [3]. These receptors are implicated in conditions like schizophrenia and irritable bowel syndrome (IBS). Using 4-(2,2-diphenylethyl)morpholine as a starting material or key intermediate allows access to this specific chemical space, which is synthetically challenging and cannot be accessed from simpler morpholine precursors. This makes the compound a strategic procurement item for groups targeting these receptors.

Process Chemistry and Formulation Development: Optimization of Salt Form for Solubility and Stability

The hydrochloride salt form (CAS 1032-52-6) offers significant advantages over the free base for process chemistry and formulation development [4]. Its high boiling point (378.4°C) and low volatility minimize losses during synthetic workup and storage, and its increased polarity improves solubility in aqueous buffers for in vitro assays. Procurement of the hydrochloride salt is therefore a more robust and practical choice for research teams intending to handle the compound in solution or at elevated temperatures.

Application
Selection Property
Validation Focus
CNS drug discovery research
cLogP for blood-brain barrier permeability studies
Monoamine transporter assay context
Synthetic chemistry for neurokinin research
2,2-Disubstitution synthetic access
Tachykinin receptor antagonist scaffold synthesis
Formulation and handling
HCl salt for polar solvent solubility and low volatility
Thermal stability and storage condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,2-Diphenylethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.